molecular formula C20H14ClN3O B2683699 1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] CAS No. 303984-90-9

1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]

Cat. No.: B2683699
CAS No.: 303984-90-9
M. Wt: 347.8
InChI Key: BADVHJGHRGRNLD-NMWGTECJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of an indole core, a phenyl group, and a hydrazone moiety substituted with a 4-chlorophenyl group.

Preparation Methods

The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] typically involves the condensation of isatin (1H-indole-2,3-dione) with 4-chlorophenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified by recrystallization.

Synthetic Route:

  • Dissolve isatin in acetic acid.
  • Add 4-chlorophenylhydrazine to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Recrystallize the product from an appropriate solvent to obtain pure 1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone].

Chemical Reactions Analysis

1-Phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives. Reducing agents such as sodium borohydride are commonly used.

    Substitution: The hydrazone moiety can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives. Reagents such as alkyl halides and acyl chlorides are often used in these reactions.

Major Products:

  • Oxidation: Formation of oxides.
  • Reduction: Formation of hydrazine derivatives.
  • Substitution: Formation of substituted hydrazones.

Scientific Research Applications

1-Phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indole derivatives.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmacological Research: It is investigated for its potential therapeutic effects in various diseases, including microbial infections and inflammatory disorders.

Comparison with Similar Compounds

1-Phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] can be compared with other indole derivatives, such as:

    1-Phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]: Similar structure but with a methyl group instead of a chlorine atom.

    1-Phenyl-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]: Similar structure but with a nitro group instead of a chlorine atom.

    1-Phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]: Similar structure but with a methoxy group instead of a chlorine atom.

Uniqueness: The presence of the 4-chlorophenyl group in 1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] imparts unique electronic and steric properties, influencing its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-[(4-chlorophenyl)diazenyl]-1-phenylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-14-10-12-15(13-11-14)22-23-19-17-8-4-5-9-18(17)24(20(19)25)16-6-2-1-3-7-16/h1-13,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEOXSAACCPUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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